1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one is a chemical compound characterized by the presence of a chloromethyl group, a mercapto group, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound followed by the introduction of the mercapto group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chloromethyl group can also participate in alkylation reactions, leading to modifications of biomolecules. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
1-(2-Ethylphenyl)propan-1-one: This compound shares a similar propanone moiety but lacks the chloromethyl and mercapto groups.
Thiophene Derivatives: Compounds containing thiophene rings exhibit similar sulfur-containing functional groups and are studied for their diverse biological activities.
Uniqueness: 1-(2-(Chloromethyl)-5-mercaptophenyl)propan-1-one is unique due to the combination of its chloromethyl and mercapto groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-5-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)9-5-8(13)4-3-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI Key |
STXOCWOVSQFRQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)CCl |
Origin of Product |
United States |
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